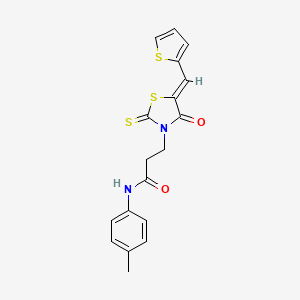![molecular formula C16H21NO5 B2905407 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2180010-69-7](/img/structure/B2905407.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the cyclopentyl and hydroxyethoxy groups. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the compound’s specific structure and the context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and cyclopentyl-containing molecules. Examples include:
- Benzo[d][1,3]dioxole-5-carboxylic acid
- N-(cyclopentylmethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
What sets N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c18-7-8-22-16(5-1-2-6-16)10-17-15(19)12-3-4-13-14(9-12)21-11-20-13/h3-4,9,18H,1-2,5-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNOMPLILJPPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2905324.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate](/img/structure/B2905325.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2905330.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2905331.png)


![2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2905338.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2905341.png)
![5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2905342.png)


![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2905345.png)
